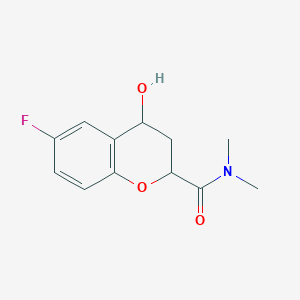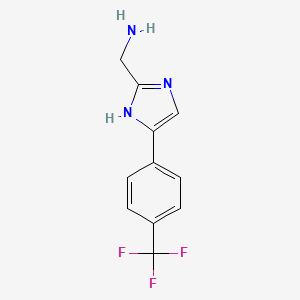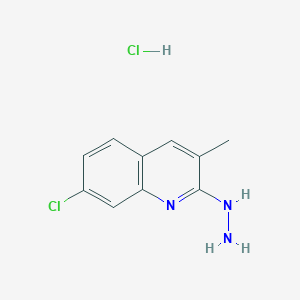
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide is a heterocyclic organic compound characterized by the presence of a chroman ring structure This compound is notable for its unique chemical properties, which are influenced by the presence of fluorine, hydroxyl, and carboxamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with dimethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe or marker in biological assays to study various biochemical processes.
Chemical Sensors: Its fluorescence properties can be exploited in the design of chemical sensors for detecting specific analytes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The hydroxyl and carboxamide groups can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Shares the fluorine and hydroxyl functional groups but has a different ring structure.
4-Hydroxy-N,N-dimethylchroman-2-carboxamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
6-Fluoro-4-hydroxy-2-chromanone: Contains a ketone group instead of a carboxamide group.
Uniqueness
6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide is unique due to the combination of its functional groups and the chroman ring structure The presence of the fluorine atom enhances its chemical stability and reactivity, while the hydroxyl and carboxamide groups provide opportunities for various chemical modifications and interactions
Propriétés
Formule moléculaire |
C12H14FNO3 |
|---|---|
Poids moléculaire |
239.24 g/mol |
Nom IUPAC |
6-fluoro-4-hydroxy-N,N-dimethyl-3,4-dihydro-2H-chromene-2-carboxamide |
InChI |
InChI=1S/C12H14FNO3/c1-14(2)12(16)11-6-9(15)8-5-7(13)3-4-10(8)17-11/h3-5,9,11,15H,6H2,1-2H3 |
Clé InChI |
FACDZWGGGWMJJI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1CC(C2=C(O1)C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)






![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)


